REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:22])[CH2:7][N:8]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:4].[CH3:23][O:24][CH2:25][CH2:26]Br.[ClH:28]>O1CCCC1.C(OCC)(=O)C>[ClH:28].[NH2:8][CH:7]([CH2:26][CH2:25][O:24][CH3:23])[C:6]([O:5][CH2:3][CH3:4])=[O:22] |f:0.1,7.8|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.22 mL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the whole is stirred for four hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the whole is extracted with 0.1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the whole is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The extract is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a 4 N hydrogen chloride/ethyl acetate solution is added to the resulting residue
|
Type
|
CONCENTRATION
|
Details
|
the whole is concentrated under reduced pressure again
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)OCC)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |